1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
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Overview
Description
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound that features a combination of pyrimidine, piperidine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Moiety: Starting with a chloropyrimidine derivative, the compound is synthesized through nucleophilic substitution reactions.
Piperidine Ring Formation: The piperidine ring is introduced via cyclization reactions, often using amines and appropriate catalysts.
Thiophene Incorporation: The thiophene ring is added through coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.
Final Assembly: The final compound is assembled through condensation reactions, linking the pyrimidine, piperidine, and thiophene units under controlled conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the pyrimidine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or electronic components.
Mechanism of Action
The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a disease-related process.
Comparison with Similar Compounds
Similar Compounds
- **1-(3-(Pyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
- **1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
- **1-(3-((5-Methylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
Uniqueness
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is unique due to the presence of the chloropyrimidine moiety, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.
Properties
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-11-8-17-15(18-9-11)21-12-3-1-5-19(10-12)14(20)7-13-4-2-6-22-13/h2,4,6,8-9,12H,1,3,5,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOPFJJQFYUOJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CS2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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